molecular formula C8H12N2O2 B5765066 3-Methyl-N-propylisoxazole-5-carboxamide

3-Methyl-N-propylisoxazole-5-carboxamide

Cat. No.: B5765066
M. Wt: 168.19 g/mol
InChI Key: DUFFTYDGUVGUEY-UHFFFAOYSA-N
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Description

3-Methyl-N-propylisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which is a group of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-propylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-Methyl-N-propylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the isoxazole ring .

Comparison with Similar Compounds

Biological Activity

3-Methyl-N-propylisoxazole-5-carboxamide is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, a five-membered heterocyclic compound that has shown promise in pharmaceutical applications. The structural formula can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This compound is characterized by the presence of a methyl group at the 3-position and a propyl group at the nitrogen, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in relation to colorectal cancer. In vitro assays have demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated several isoxazole derivatives, including this compound, against human cancer cell lines such as HT29 (colon adenocarcinoma), A549 (lung carcinoma), and MCF7 (breast adenocarcinoma). The half-maximal cytotoxic concentration (CC50) values were determined using the MTT assay.

CompoundCC50 (µM)Cancer Cell Line
This compound58.44 ± 8.75HT29
Cisplatin47.17 ± 7.43HT29
5-Fluorouracil381.16 ± 25.51HT29

The results indicated that this compound exhibited comparable activity to cisplatin, a standard chemotherapy drug, while being significantly less toxic to normal human dermal fibroblasts (NHDFs) compared to 5-fluorouracil .

The mechanism by which this compound exerts its anticancer effects has been investigated through molecular docking studies and simulations. These studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Molecular Docking Studies

Molecular docking simulations have shown that this compound can effectively bind to specific targets within cancer cells, potentially disrupting their metabolic processes. The binding affinity was assessed against various targets associated with tumor growth and metastasis.

Additional Biological Activities

Beyond its anticancer properties, isoxazole derivatives have been reported to possess a range of biological activities including:

  • Antimicrobial Activity : Some studies indicate that isoxazole compounds can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

Properties

IUPAC Name

3-methyl-N-propyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-9-8(11)7-5-6(2)10-12-7/h5H,3-4H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFFTYDGUVGUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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